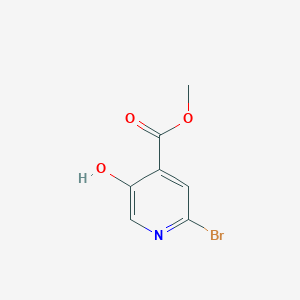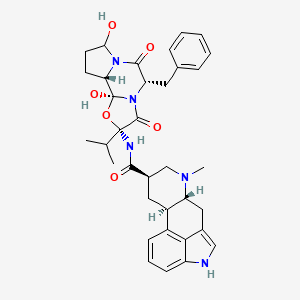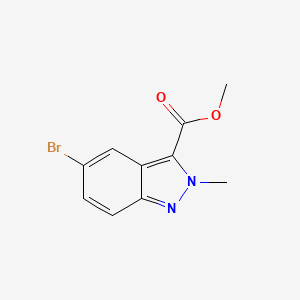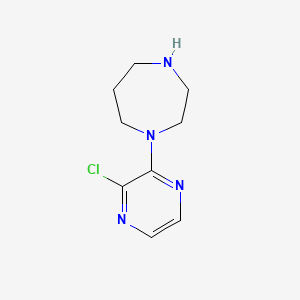
1-(3-Chloropyrazin-2-yl)-1,4-diazepane
Descripción general
Descripción
The molecule “1-(3-Chloropyrazin-2-yl)-1,4-diazepane” is a diazepane derivative with a pyrazine ring attached. Pyrazines are aromatic organic compounds with two nitrogen atoms in the six-membered ring, and diazepanes are seven-membered rings with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the seven-membered diazepane ring and the six-membered pyrazine ring. The pyrazine ring would likely contribute to the aromaticity of the molecule .Chemical Reactions Analysis
As for the chemical reactions, it’s challenging to predict without specific context. The reactivity of this compound would likely be influenced by the electron-withdrawing chloro group on the pyrazine ring and the presence of the nitrogen atoms in the diazepane and pyrazine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro group could increase its polarity, and the nitrogen atoms could participate in hydrogen bonding, influencing its solubility properties .Aplicaciones Científicas De Investigación
Antimicrobial Evaluation
- Scientific Field : Medicinal Chemistry .
- Application Summary : The compound 3-chloropyrazine-2-carboxamide, which is structurally similar to 1-(3-Chloropyrazin-2-yl)-1,4-diazepane, has been used in the synthesis of novel pyrazinamide derivatives for antimicrobial evaluation .
- Methods of Application : The method involved aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines .
- Results : Four of the synthesized compounds showed in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide. The minimum inhibitory concentration (MIC) values ranged from 6 to 42 µM .
Molecular Structure Investigation
- Scientific Field : Molecular Structure Analysis .
- Application Summary : A compound structurally similar to 1-(3-Chloropyrazin-2-yl)-1,4-diazepane, specifically (E)-1-(3-choloropyrazin-2-yl)-2-(3-ethyl-2,6-diphenyl piperidin-4-ylidene) hydrazine, has been studied for its molecular structure using various spectroscopic techniques .
- Methods of Application : The study involved the use of FT-IR, FT-Raman, UV, and NMR spectroscopy .
- Results : The results of the study are not explicitly mentioned in the source .
Propiedades
IUPAC Name |
1-(3-chloropyrazin-2-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-6-1-2-11-5-7-14/h3-4,11H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNZKYRTYAHGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyrazin-2-yl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



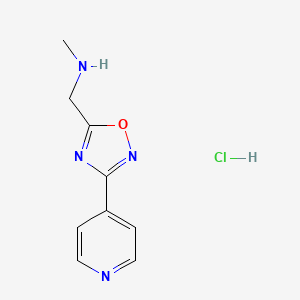
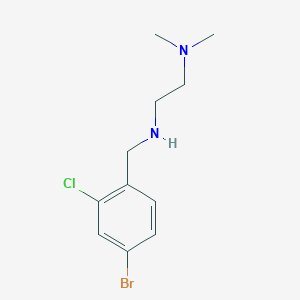
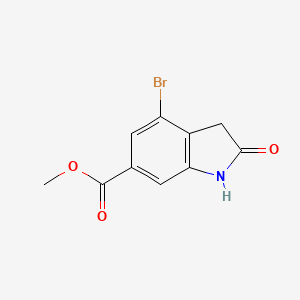
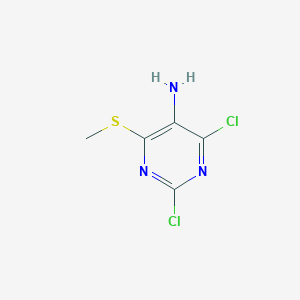
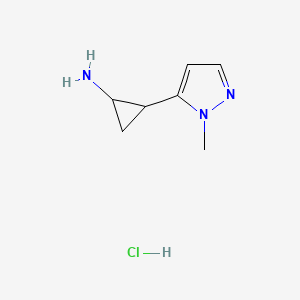
![2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1434320.png)
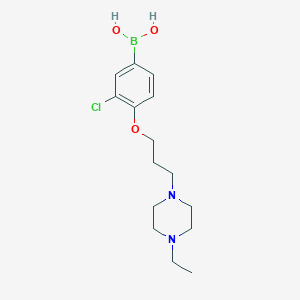
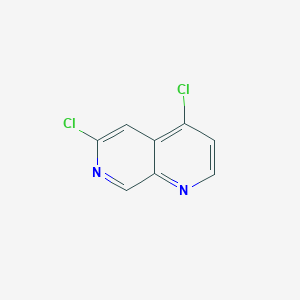
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate](/img/structure/B1434323.png)
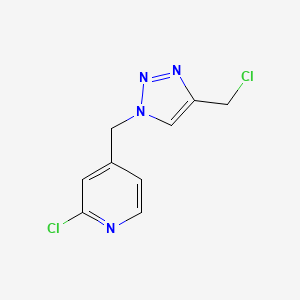
![3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434328.png)
